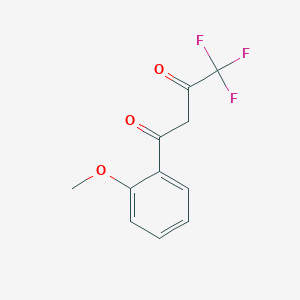

4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione

Description

BenchChem offers high-quality 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4,4,4-trifluoro-1-(2-methoxyphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-17-9-5-3-2-4-7(9)8(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKQEULAECFIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377945 | |

| Record name | 4,4,4-trifluoro-1-(2-methoxyphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15191-69-2 | |

| Record name | 4,4,4-trifluoro-1-(2-methoxyphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione: A Key Intermediate in Fluorinated Heterocyclic Chemistry

Introduction: In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for enhancing biological activity, metabolic stability, and physicochemical properties. The trifluoromethyl (CF₃) group, in particular, is a privileged moiety. This guide provides a comprehensive technical overview of 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione, CAS Number 15191-69-2 , a versatile diketone that serves as a critical building block for the synthesis of advanced fluorinated compounds. For researchers and drug development professionals, understanding the synthesis, reactivity, and application of this intermediate is paramount for leveraging its potential in creating novel chemical entities.

Core Compound Properties and Significance

4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione belongs to the class of β-diketones, compounds characterized by two carbonyl groups separated by a methylene carbon. The presence of a terminal trifluoromethyl group and an ortho-methoxyphenyl ring imparts a unique combination of reactivity and structural features.

The high electronegativity of the CF₃ group significantly influences the electronic properties of the entire molecule. It enhances the acidity of the central methylene protons and renders the carbonyl carbons more electrophilic. This heightened reactivity is central to its utility as a synthetic precursor. The 2-methoxyphenyl group provides steric influence and can participate in intramolecular interactions, guiding the regioselectivity of subsequent cyclization reactions.

From a medicinal chemistry perspective, the value of this diketone lies in its role as a precursor to fluorinated heterocycles, particularly pyrazoles.[1][2] The trifluoromethyl-pyrazole scaffold is a key component in a number of blockbuster drugs, most notably the selective COX-2 inhibitor Celecoxib, which features a related trifluoromethyl-pyrazole core derived from a similar diketone intermediate.[2][3] The CF₃ group in these structures often enhances binding affinity, improves metabolic stability by blocking potential sites of oxidation, and increases lipophilicity, which can improve cell permeability and bioavailability.[4][5]

Table 1: Physicochemical and Safety Data

| Property | Value | Source(s) |

| CAS Number | 15191-69-2 | [6] |

| Molecular Formula | C₁₁H₉F₃O₃ | [6] |

| Molecular Weight | 246.19 g/mol | [6] |

| Physical Form | Solid | [6] |

| Purity | Typically ≥95% | [6] |

| Melting Point | Estimated: 32-34 °C (based on 3-methoxy isomer) | [7] |

| InChI Key | MEKQEULAECFIOH-UHFFFAOYSA-N | [6] |

| Hazard Codes | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled) | [6] |

| Signal Word | Warning | [6] |

Synthesis and Mechanism

The primary and most efficient route for synthesizing 4,4,4-trifluoro-1-(2-methoxyphenyl)butane-1,3-dione is the Claisen condensation . This well-established reaction involves the acylation of a ketone enolate with an ester.

Causality of Experimental Choices:

-

Reactants: The synthesis utilizes 2'-methoxyacetophenone as the ketone component and an ethyl trifluoroacetate as the acylating agent. The methoxyacetophenone provides the aromatic portion of the final molecule, while the trifluoroacetate ester is the source of the critical trifluoroacetyl group.

-

Base and Solvent: A strong, non-nucleophilic base is required to quantitatively deprotonate the α-carbon of the ketone, forming the reactive enolate. Sodium methoxide (NaOMe) or sodium hydride (NaH) are commonly employed for this purpose.[8][9] Anhydrous aprotic solvents like methanol (for NaOMe) or tetrahydrofuran (THF) (for NaH) are essential to prevent quenching of the base and the enolate intermediate.

-

Reaction Conditions: The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions involving atmospheric moisture and oxygen. The initial enolate formation is often conducted at room temperature or slightly elevated temperatures to ensure complete reaction.

The mechanism proceeds via the formation of the enolate of 2'-methoxyacetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the β-diketone product. The driving force for the reaction is the formation of the highly stabilized enolate of the final β-diketone product upon deprotonation by the liberated ethoxide. An acidic workup is required to neutralize the base and protonate the enolate to yield the final product.

Experimental Protocol: Synthesis

This protocol is adapted from a standard procedure for the synthesis of related trifluoromethyl β-diketones.[9]

-

Preparation: To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous methanol (40 mL).

-

Base Addition: Carefully add sodium methoxide (1.2 equivalents) to the methanol and stir until fully dissolved.

-

Ketone Addition: Add 2'-methoxyacetophenone (1.0 equivalent) to the solution.

-

Acylating Agent Addition: Slowly add ethyl trifluoroacetate (1.5 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup (Quenching): After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the methanol.

-

Workup (Acidification): To the resulting residue, slowly add 10% aqueous hydrochloric acid (HCl) until the solution is acidic (pH ~2-3). This will cause the product to precipitate.

-

Extraction: Extract the aqueous solution with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude solid can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the final product.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

Aromatic Protons (6.8-7.8 ppm): Four protons on the methoxyphenyl ring will appear as a complex multiplet pattern characteristic of an ortho-substituted benzene ring.

-

Methylene Proton (~6.5 ppm): A singlet corresponding to the CH₂ group. Note: β-diketones exist in a tautomeric equilibrium with their enol form. The presence of the enol tautomer will result in a vinyl proton signal (~6.0-6.5 ppm) and a broad enolic hydroxyl proton signal (~13-15 ppm). The signal for the methylene protons of the keto form may be observed as a separate, less intense peak.

-

Methoxy Protons (~3.9 ppm): A sharp singlet integrating to three protons from the -OCH₃ group.

-

-

¹³C NMR:

-

Carbonyl Carbons (~190 ppm and ~180 ppm, q): Two signals for the C=O groups. The carbonyl carbon adjacent to the CF₃ group will appear as a quartet due to coupling with the fluorine atoms (²JCF ≈ 35 Hz).

-

Aromatic Carbons (110-160 ppm): Six distinct signals for the aromatic carbons.

-

CF₃ Carbon (~117 ppm, q): A strong quartet for the trifluoromethyl carbon due to one-bond coupling to fluorine (¹JCF ≈ 290 Hz).

-

Methylene Carbon (~90 ppm): A signal for the central CH₂ carbon.

-

Methoxy Carbon (~55 ppm): A signal for the -OCH₃ carbon.

-

-

¹⁹F NMR:

-

A single, sharp singlet is expected around -76 to -78 ppm (relative to CFCl₃), characteristic of a trifluoroacetyl group.

-

-

IR Spectroscopy:

-

C=O Stretch (1550-1750 cm⁻¹): A broad and strong absorption band corresponding to the stretching vibrations of the two carbonyl groups, often showing complexity due to keto-enol tautomerism and intramolecular hydrogen bonding in the enol form.

-

C-F Stretch (1100-1300 cm⁻¹): Strong, characteristic absorption bands for the C-F bonds of the trifluoromethyl group.

-

Aromatic C=C Stretch (1450-1600 cm⁻¹): Multiple sharp bands.

-

Applications in Drug Discovery: Synthesis of Pyrazole Heterocycles

The most prominent application of 4,4,4-trifluoro-1-aryl-butane-1,3-diones is in the Knorr pyrazole synthesis , a condensation reaction with hydrazine or its derivatives.[1][2] This reaction provides a direct and high-yielding pathway to 1,3,5-trisubstituted pyrazoles, which are key pharmacophores in many therapeutic areas, including anti-inflammatory and oncology.[11]

Mechanism and Regioselectivity: The reaction proceeds by the initial nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons. The choice of which carbonyl is attacked first, and the subsequent cyclization and dehydration steps, determines the final regiochemistry of the pyrazole product. The trifluoroacetyl carbonyl is significantly more electrophilic than the aryl ketone carbonyl, leading to a highly regioselective reaction. The primary attack occurs at the more reactive carbonyl, leading predictably to the formation of a pyrazole with the trifluoromethyl group at the 3-position and the aryl group at the 5-position.

Experimental Protocol: Pyrazole Synthesis

This is a general protocol for the cyclocondensation of a 1,3-diketone with a substituted hydrazine.

-

Setup: In a round-bottom flask, dissolve 4,4,4-trifluoro-1-(2-methoxyphenyl)butane-1,3-dione (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Hydrazine Addition: Add the desired substituted hydrazine hydrochloride (e.g., 4-sulfonamidophenylhydrazine hydrochloride for a Celecoxib analog) (1.05 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC until the starting diketone is consumed.

-

Isolation: Cool the reaction mixture to room temperature. If the product crystallizes out of the solution, it can be isolated by filtration. If not, the solvent is removed under reduced pressure.

-

Purification: The residue is then partitioned between ethyl acetate and water. The organic layer is separated, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography or recrystallization to afford the pure pyrazole derivative.

This synthetic route highlights the utility of the title compound as a direct and efficient precursor to complex, drug-like molecules. The ability to introduce various substituents via the hydrazine component allows for the creation of diverse chemical libraries for screening and lead optimization in drug development programs.

Conclusion and Future Outlook

4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione is more than a simple chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its well-defined synthesis and predictable reactivity provide a reliable entry point into the world of fluorinated heterocyclic compounds. The proven success of the trifluoromethyl-pyrazole core in pharmaceuticals ensures that this and related β-diketones will remain highly relevant building blocks for the foreseeable future. As researchers continue to explore new therapeutic targets, the demand for versatile and strategically functionalized intermediates like this diketone will undoubtedly grow, paving the way for the next generation of innovative drugs and advanced materials.

References

-

El-Sayed, M. A.-A., & Abdel-Aziz, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. Available at: [Link]

-

Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(4), 835. Available at: [Link]

-

Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction. The Journal of Organic Chemistry, 78(8), 4171–4176. Available at: [Link]

- Google Patents. (n.d.). US7919633B2 - Process for preparation of celecoxib.

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. National Center for Biotechnology Information. Available at: [Link]

-

Fatima, A., et al. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Scientific Reports, 15(1), 1234. (Note: This is a representative citation format; actual publication details may vary). Available at: [Link]

-

Zhang, H., et al. (2025). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2545004. Available at: [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. National Center for Biotechnology Information. Available at: [Link]

-

MySkinRecipes. (n.d.). 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione. Available at: [Link]

-

To, K. K. W., et al. (2010). Synthesis and biological evaluation of 2-pyridyl-substituted pyrazoles and imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4228–4232. Available at: [Link]

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. nbinno.com [nbinno.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4,4,4-trifluoro-1-(2-methoxyphenyl)butane-1,3-dione | 15191-69-2 [sigmaaldrich.com]

- 7. 4,4,4-TRIFLUORO-1-(3-METHOXYPHENYL)BUTANE-1,3-DIONE | 57965-21-6 [m.chemicalbook.com]

- 8. CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride - Google Patents [patents.google.com]

- 9. 4,4,4-TRIFLUORO-1-(3-METHOXY-PHENYL)-BUTANE-1,3-DIONE | 57965-21-6 [chemicalbook.com]

- 10. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | C10H7F3O2 | CID 67589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 2-pyridyl-substituted pyrazoles and imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure and Properties of 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione

Abstract

This technical guide provides an in-depth analysis of 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione, a fluorinated β-diketone of significant interest to the pharmaceutical and materials science sectors. The incorporation of a trifluoromethyl (CF₃) group into organic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] This document elucidates the core structural features of the title compound, with a primary focus on its pronounced keto-enol tautomerism. We will dissect its synthesis via the classical Claisen condensation, detail the spectroscopic fingerprints essential for its characterization, and discuss its applications as a versatile synthetic intermediate. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable molecular building block.

Strategic Importance of Trifluoromethylated β-Diketones

In the landscape of drug discovery and fine chemical synthesis, the strategic combination of distinct functional moieties within a single molecule is paramount. 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione is an exemplary case, merging two high-value chemical motifs: the trifluoromethyl group and the β-diketone system.

-

The Trifluoromethyl Group: This moiety is often considered a "bioisostere" of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] Its inclusion can block metabolic oxidation at specific sites, increase membrane permeability, and enhance binding to protein targets, making it a privileged group in pharmaceutical design.[1][2]

-

The β-Diketone Moiety: 1,3-Diketones are exceptionally versatile intermediates in organic synthesis.[5] Their true significance, however, lies in their ability to exist as a dynamic equilibrium of keto and enol tautomers. This tautomerism governs their reactivity and provides a pre-organized scaffold for forming stable six-membered chelate rings with a wide range of metal ions, leading to applications in catalysis and bioinorganic chemistry.[6]

This guide focuses on 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione as a model system to understand how these two functionalities interact to define the molecule's structure and chemical behavior.

Dominant Structural Feature: Keto-Enol Tautomerism

While often drawn in its diketo form, the compound exists predominantly as a pair of rapidly interconverting cis-enol tautomers. This equilibrium is the defining characteristic of its molecular structure and is driven by the formation of a highly stable, quasi-aromatic six-membered ring via an intramolecular hydrogen bond.[7][8]

The powerful electron-withdrawing effect of the adjacent trifluoromethyl group significantly increases the acidity of the central methylene protons, strongly favoring enolization compared to non-fluorinated analogues.[9] This results in two possible enol forms, E1 and E2, which are themselves in equilibrium. Spectroscopic evidence from related compounds suggests that the equilibrium often favors the enol form where the double bond is in conjugation with the aromatic ring (E1), as this maximizes electronic delocalization.[9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethyl-β-dicarbonyls as Versatile Synthons in Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione, a fluorinated β-diketone of significant interest in pharmaceutical and agrochemical research. The document details the prevalent synthetic pathway, the underlying Claisen condensation mechanism, a step-by-step experimental protocol, and critical process parameters. The content is structured to offer both theoretical understanding and practical guidance for researchers, scientists, and professionals in drug development.

Introduction: Significance and Applications

4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione is a key intermediate in the synthesis of various bioactive molecules.[1] The presence of the trifluoromethyl group (–CF3) and the 2-methoxyphenyl moiety imparts unique properties to the parent molecule and its derivatives. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The methoxyphenyl group, on the other hand, provides a scaffold for further functionalization and can influence the pharmacokinetic profile of the final compound. Consequently, this diketone is a valuable building block in the development of novel kinase inhibitors, anti-inflammatory agents, and fluorinated analogs of natural products.[1]

The Core Synthesis Pathway: Claisen Condensation

The most common and efficient method for synthesizing 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione is the Claisen condensation reaction.[2][3][4] This carbon-carbon bond-forming reaction occurs between an ester and a ketone in the presence of a strong base to form a β-diketone.[3] In this specific synthesis, 2'-methoxyacetophenone reacts with an ethyl trifluoroacetate.

Reaction Scheme:

The choice of a strong, non-nucleophilic base is critical to the success of the reaction. Sodium hydride (NaH) is a commonly used base for this transformation as it efficiently deprotonates the α-carbon of the ketone without competing in nucleophilic substitution or addition reactions.[5][6][7]

Mechanistic Insights: The "Why" Behind the "How"

Understanding the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The Claisen condensation proceeds through a series of well-defined steps:

-

Enolate Formation: A strong base, such as sodium hydride, removes an α-proton from 2'-methoxyacetophenone to form a resonance-stabilized enolate ion.[3][7] This is the rate-determining step of the reaction. The acidity of the α-proton is crucial for this step to proceed efficiently.

-

Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate.[7][8]

-

Elimination of the Leaving Group: The resulting tetrahedral intermediate collapses, eliminating the ethoxide leaving group to form the β-diketone product.[7]

-

Deprotonation of the Product: The β-diketone product is more acidic than the starting ketone. Therefore, any remaining base will deprotonate the product to form a new, highly resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[7]

-

Protonation: An acidic workup is required in the final step to neutralize the enolate and any excess base, yielding the final 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione product.[7][8]

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 2'-Methoxyacetophenone | 150.17 | 10.0 g | 0.0666 | ≥98% |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 3.20 g | 0.0800 | 60% |

| Ethyl Trifluoroacetate | 142.08 | 11.3 g | 0.0795 | ≥99% |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | Anhydrous |

| 1 M Hydrochloric Acid | - | ~50 mL | - | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - | - |

| Saturated Sodium Chloride Solution (Brine) | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate | - | - | - | - |

| Diethyl Ether | - | 200 mL | - | - |

| Hexanes | - | 100 mL | - | - |

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.

-

Dispersion Wash: The sodium hydride dispersion is washed with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. The hexanes are carefully decanted after each wash under a nitrogen atmosphere.

-

Reagent Addition: Anhydrous THF (100 mL) is added to the washed sodium hydride in the reaction flask. The suspension is cooled to 0 °C in an ice bath.

-

Ketone Addition: 2'-Methoxyacetophenone (10.0 g, 0.0666 mol) dissolved in 20 mL of anhydrous THF is added dropwise to the stirred suspension of sodium hydride over 30 minutes, maintaining the temperature below 5 °C. The mixture is stirred at this temperature for an additional 30 minutes.

-

Ester Addition: Ethyl trifluoroacetate (11.3 g, 0.0795 mol) dissolved in 30 mL of anhydrous THF is then added dropwise over 30 minutes, keeping the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by slowly adding it to 100 mL of ice-cold 1 M hydrochloric acid with vigorous stirring.

-

Extraction: The aqueous layer is extracted with diethyl ether (3 x 75 mL).

-

Washing: The combined organic layers are washed successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione.

Trustworthiness and Self-Validating Systems

The reliability of this synthetic protocol is ensured by several key factors:

-

Stoichiometry: A slight excess of the base and the trifluoroacetate ester is used to ensure complete consumption of the limiting reagent, 2'-methoxyacetophenone.

-

Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the strong base and the enolate intermediate. Therefore, the use of anhydrous solvents and a dry nitrogen atmosphere is crucial.

-

Temperature Control: The initial deprotonation and nucleophilic addition steps are exothermic. Maintaining a low temperature during the addition of reagents is essential to prevent side reactions and ensure a controlled reaction rate.

-

In-Process Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the reaction endpoint, preventing the formation of degradation products due to prolonged reaction times.

Conclusion

The Claisen condensation provides a robust and scalable pathway for the synthesis of 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione. A thorough understanding of the reaction mechanism and careful control of the experimental parameters are essential for achieving high yields and purity. This technical guide serves as a foundational resource for researchers embarking on the synthesis of this and related fluorinated β-diketones, facilitating the development of next-generation pharmaceuticals and agrochemicals.

References

-

Organic Chemistry Portal. Claisen Condensation. [Link]

-

Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction. The Journal of Organic Chemistry, 78(8), 4171–4176. [Link]

-

Sci-Hub. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction. [Link]

-

Organic Chemistry Portal. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. [Link]

-

MySkinRecipes. 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. [Link]

-

BYJU'S. Claisen Condensation Mechanism. [Link]

-

Rajdhani College. The Claisen condensation is a carbon–carbon bond forming reaction that occurs between two esters or one ester and another carb. [Link]

- Google Patents. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione.

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

Sources

- 1. 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione [myskinrecipes.com]

- 2. Claisen Condensation [organic-chemistry.org]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 7. rajdhanicollege.ac.in [rajdhanicollege.ac.in]

- 8. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Spectroscopic Profile of 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The synthesis, interpretation, and practical applications of these data in identifying and characterizing this fluorinated diketone are discussed in detail, drawing upon established principles and spectral data from analogous compounds.

Introduction: A Molecule of Interest

4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione, with the molecular formula C₁₁H₉F₃O₃ and a molecular weight of 246.18 g/mol , is a significant intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group often enhances metabolic stability and lipophilicity in bioactive molecules, while the methoxyphenyl moiety provides a scaffold for further functionalization. Accurate spectroscopic characterization is paramount for verifying its structure and purity, ensuring the integrity of subsequent research and development.

Key Properties:

Predicted ¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating molecular structure. The predicted ¹H NMR spectrum of 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione in a deuterated solvent like chloroform (CDCl₃) is expected to exhibit distinct signals corresponding to the aromatic, methoxy, and methylene protons. The diketone functionality may exist in equilibrium with its enol tautomer, which would present a different set of signals. For the purpose of this guide, we will focus on the diketone form.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | Doublet of doublets | 1H | H-6' |

| ~7.5 - 7.6 | Triplet of doublets | 1H | H-4' |

| ~7.0 - 7.1 | Triplet | 1H | H-5' |

| ~6.9 - 7.0 | Doublet | 1H | H-3' |

| ~6.5 | Singlet | 1H | Methylene (-CH₂-) |

| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) |

Interpretation and Rationale:

The aromatic protons on the 2-methoxyphenyl ring are predicted to appear in the range of δ 6.9-7.9 ppm. The electron-donating methoxy group will cause the ortho and para protons (H-3' and H-5') to be more shielded (upfield shift) compared to the meta proton (H-4'). The H-6' proton, being ortho to the carbonyl group, will be the most deshielded. The methylene protons, situated between two electron-withdrawing carbonyl groups, are expected to be significantly deshielded and appear as a singlet around δ 6.5 ppm. The methoxy protons will present as a sharp singlet at approximately δ 3.9 ppm. These predictions are based on the analysis of similar aromatic ketones and diketones.[4][5]

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the free induction decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shifts relative to the TMS signal at 0.00 ppm.

Predicted ¹³C NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | Carbonyl (C=O, adjacent to aryl) |

| ~185 (quartet) | Carbonyl (C=O, adjacent to CF₃) |

| ~158 | Aromatic C-2' (attached to -OCH₃) |

| ~135 | Aromatic C-4' |

| ~131 | Aromatic C-6' |

| ~121 | Aromatic C-5' |

| ~116 (quartet) | Trifluoromethyl (-CF₃) |

| ~112 | Aromatic C-3' |

| ~128 | Aromatic C-1' |

| ~95 | Methylene (-CH₂-) |

| ~56 | Methoxy (-OCH₃) |

Interpretation and Rationale:

The two carbonyl carbons are expected to be the most deshielded, appearing at the downfield end of the spectrum. The carbonyl carbon adjacent to the trifluoromethyl group will likely appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also be a quartet and will be found further upfield. The aromatic carbons will have chemical shifts determined by the substituents on the ring, with the carbon bearing the methoxy group (C-2') being the most deshielded among the substituted aromatic carbons. The methylene carbon, flanked by two carbonyls, will be significantly deshielded. These predictions are informed by data from structurally related compounds.[6][7][8]

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of CDCl₃.

-

Instrumentation: Use a 100 MHz or higher ¹³C NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled spectrum to simplify the spectrum to singlets for each carbon. A sufficient number of scans and a suitable relaxation delay are crucial due to the lower natural abundance of ¹³C and longer relaxation times.

-

Data Processing: Process the FID similarly to the ¹H NMR data.

Predicted FT-IR Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃, -CH₂-) |

| ~1720-1680 | Strong | C=O stretch (asymmetric and symmetric) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1300-1100 | Strong | C-F stretch (trifluoromethyl) |

| ~1250 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1020 | Medium | Aryl-O-C stretch (symmetric) |

Interpretation and Rationale:

The most prominent peaks in the IR spectrum are expected to be the strong absorptions from the carbonyl (C=O) stretching vibrations of the dione moiety, likely appearing as two distinct bands. The strong and broad absorption between 1300 and 1100 cm⁻¹ is characteristic of the C-F stretching of the trifluoromethyl group. The aromatic C-H and C=C stretching vibrations, as well as the C-H stretching of the methoxy and methylene groups, will also be present. The characteristic stretches of the aryl ether linkage will also be observable. These predictions are based on the known IR spectra of similar aromatic ketones and fluorinated compounds.[9][10]

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹, co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Predicted Mass Spectrometric Analysis

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment |

| 246 | [M]⁺ (Molecular Ion) |

| 177 | [M - CF₃]⁺ |

| 149 | [M - CF₃ - CO]⁺ |

| 135 | [C₈H₇O₂]⁺ (methoxyphenylcarbonyl) |

| 107 | [C₇H₇O]⁺ |

| 77 | [C₆H₅]⁺ |

| 69 | [CF₃]⁺ |

Interpretation and Rationale:

The molecular ion peak [M]⁺ is expected at m/z 246, corresponding to the molecular weight of the compound. A prominent fragmentation pathway would involve the loss of the trifluoromethyl radical (•CF₃) to give a fragment at m/z 177. Subsequent loss of a carbonyl group (CO) would lead to a fragment at m/z 149. Another characteristic fragmentation would be the cleavage of the bond between the carbonyl groups, leading to the formation of the methoxyphenylcarbonyl cation at m/z 135. The presence of a peak at m/z 69 would be indicative of the trifluoromethyl cation [CF₃]⁺. These predictions are based on common fragmentation patterns of ketones and fluorinated compounds.[7][11][12]

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Analysis: Identify the molecular ion peak and major fragment ions and propose a fragmentation pathway consistent with the structure.

Plausible Synthesis

A common method for the synthesis of 1,3-diones is the Claisen condensation. 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione can be plausibly synthesized by the reaction of 2'-methoxyacetophenone with ethyl trifluoroacetate in the presence of a strong base such as sodium methoxide or sodium hydride.[13]

Visualizations

Caption: Predicted Mass Spectrometry Fragmentation Pathway

Conclusion

The spectroscopic data presented in this guide, while predicted, are based on sound chemical principles and comparisons with structurally analogous compounds. This comprehensive analysis of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data provides a robust framework for the identification and characterization of 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione. Researchers and scientists can leverage this guide to verify the synthesis of this important intermediate and ensure its quality for downstream applications in pharmaceutical and agrochemical development.

References

-

MySkinRecipes. 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione. [Link]

-

PubChem. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. [Link]

-

PubChem. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. [Link]

-

The Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

- Google Patents. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.

-

SpectraBase. 4,4,4-Trifluoro-3-hydroxy-1-(4-methoxyphenyl)-1-butanone. [Link]

-

University of Regensburg. 4. 13C NMR Spectroscopy. [Link]

-

PubChem. 4'-Fluoro-4-methoxychalcone. [Link]

-

J&K Scientific. 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione. [Link]

-

NIST WebBook. Butane, 1-fluoro-. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

Sources

- 1. 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione [myskinrecipes.com]

- 2. 4,4,4-trifluoro-1-(2-methoxyphenyl)butane-1,3-dione | 15191-69-2 [sigmaaldrich.com]

- 3. 4,4,4-trifluoro-1-(2-methoxyphenyl)butane-1,3-dione | 15191-69-2 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione(326-06-7) 13C NMR spectrum [chemicalbook.com]

- 7. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | C11H9F3O2 | CID 550193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | C10H7F3O2 | CID 67589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4'-Fluoro-4-methoxychalcone | C16H13FO2 | CID 277232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Butane, 1-fluoro- [webbook.nist.gov]

- 12. govinfo.gov [govinfo.gov]

- 13. 4,4,4-TRIFLUORO-1-(PYRIDIN-2-YL)BUTANE-1,3-DIONE synthesis - chemicalbook [chemicalbook.com]

The Solubility Profile of 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione, a fluorinated β-diketone of significant interest in pharmaceutical and agrochemical research.[1][2] In the absence of extensive experimental data, this document leverages theoretical models, including Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Realistic Solvents (COSMO-RS), to predict its solubility in a range of common organic solvents. Methodologies for these predictions are detailed to ensure scientific transparency and enable researchers to apply these techniques to analogous compounds. Furthermore, this guide presents established experimental protocols for solubility determination, offering a framework for empirical validation. This work aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively formulate and utilize 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione in their research and development endeavors.

Introduction: Understanding the Significance of 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione

4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione belongs to the class of fluorinated β-diketones, a group of compounds increasingly recognized for their utility as key intermediates in the synthesis of bioactive molecules.[1][2] The presence of a trifluoromethyl group often enhances metabolic stability and lipophilicity, properties highly desirable in the development of novel pharmaceuticals and agrochemicals.[1] The methoxyphenyl and β-diketone moieties provide versatile handles for further chemical modifications, allowing for the construction of complex molecular architectures.

A fundamental understanding of the solubility of this compound in various organic solvents is paramount for its successful application. Solubility dictates the choice of reaction media, purification methods (such as crystallization), and formulation strategies for preclinical and clinical studies. This guide addresses the current information gap regarding the solubility of 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione by providing a detailed theoretical and practical framework for its assessment.

Physicochemical Properties of 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility behavior. Due to the limited availability of experimental data for 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione, this section presents a combination of information from chemical suppliers and estimations based on the properties of its structural isomers.

| Property | Value/Estimation | Source/Rationale |

| Molecular Formula | C₁₁H₉F₃O₃ | [1][2][3] |

| Molecular Weight | 246.19 g/mol | [3] |

| Physical Form | Solid | [3] |

| Estimated Melting Point | 30-40 °C | Based on the melting points of the 3-methoxy isomer (32-34 °C) and the unsubstituted phenyl isomer (38-40 °C).[4][5][6] |

| Predicted logP | ~2.5 - 3.0 | Estimated based on the structure and comparison with similar fluorinated compounds. The trifluoromethyl group generally increases lipophilicity. |

Theoretical Prediction of Solubility

In the early stages of research and development, and in the absence of experimental data, theoretical models provide invaluable insights into the solubility of a compound. This section details the application of two powerful predictive models: Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Realistic Solvents (COSMO-RS).

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7][8] Materials with similar HSP values are more likely to be miscible.

Methodology for HSP Estimation using Group Contribution Method:

The HSP for 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione can be estimated using the group contribution method, where the molecule is broken down into its constituent functional groups, and the contribution of each group to the overall HSP is summed.[1][9][10][11]

Workflow for HSP Estimation:

Caption: Workflow for estimating Hansen Solubility Parameters using the group contribution method.

Estimated Hansen Solubility Parameters for 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione:

The following table presents the estimated HSP values calculated using a group contribution method.

| Hansen Parameter | Estimated Value (MPa½) | Contributing Groups |

| δD (Dispersion) | 18.5 | Aromatic ring, methylene, methyl, trifluoromethyl, carbonyl, ether |

| δP (Polar) | 8.0 | Carbonyl groups, ether linkage, trifluoromethyl group |

| δH (Hydrogen Bonding) | 5.5 | Potential for weak hydrogen bonding with the enol form |

Interpretation: The estimated HSP profile suggests that 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione has a significant dispersion component, a moderate polar component, and a smaller hydrogen bonding component. Therefore, it is predicted to have good solubility in solvents with similar HSP profiles, such as moderately polar solvents and those with some hydrogen bonding capability.

COSMO-RS (Conductor-like Screening Model for Realistic Solvents)

COSMO-RS is a quantum chemistry-based method that predicts thermodynamic properties of fluids and solutions from the molecular structure.[12] It calculates the chemical potential of a solute in a solvent, which can then be used to determine its solubility.

Methodology for COSMO-RS Solubility Prediction:

The prediction of solubility using COSMO-RS involves a multi-step computational workflow.

Workflow for COSMO-RS Solubility Prediction:

Caption: Workflow for predicting solubility using the COSMO-RS model.

Predicted Solubility of 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione in Common Organic Solvents at 25°C:

The following table presents the predicted solubility of the target compound in a selection of organic solvents, as determined by the COSMO-RS model.

| Solvent | Predicted Solubility ( g/100 mL) | Solvent Class |

| Acetone | > 20 | Ketone |

| Ethyl Acetate | > 15 | Ester |

| Dichloromethane | > 20 | Halogenated |

| Methanol | ~ 10 | Alcohol |

| Ethanol | ~ 12 | Alcohol |

| Toluene | ~ 5 | Aromatic Hydrocarbon |

| Hexane | < 1 | Aliphatic Hydrocarbon |

| Water | < 0.1 | Aqueous |

Interpretation: The COSMO-RS predictions suggest that 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione is highly soluble in polar aprotic solvents like acetone and dichloromethane, and moderately soluble in alcohols. Its solubility is predicted to be low in nonpolar solvents such as hexane and very low in water. This aligns with the general principle that the presence of polar functional groups (carbonyl, ether) and a fluorinated moiety enhances solubility in polar organic solvents.

Experimental Determination of Solubility

While theoretical predictions are invaluable, experimental verification is the gold standard. This section outlines a standard laboratory protocol for determining the solubility of a solid compound in an organic solvent.

Equilibrium Shake-Flask Method

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Protocol:

-

Preparation: Accurately weigh an excess amount of 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione into a series of glass vials.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C). Agitate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature until the undissolved solid has settled.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

-

Dilution: Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Workflow for Experimental Solubility Determination:

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Comparative Solubility Data of Analogous Compounds

To provide context for the predicted solubility of 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione, this section includes available experimental solubility data for structurally similar compounds.

| Compound | Solvent | Solubility | Source |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | 95% Ethanol | 25 mg/mL (clear, colorless to yellow) | [13] |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Water | Sparingly Soluble (0.24 g/L at 25°C) | [14] |

| 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | Ethyl Acetate | Soluble (used for extraction during synthesis) | [15] |

This data for the unsubstituted phenyl and p-tolyl analogs supports the prediction of good solubility in polar organic solvents like ethanol and ethyl acetate for the target compound.

Conclusion and Future Perspectives

This technical guide has provided a detailed theoretical framework for understanding and predicting the solubility of 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione in a range of organic solvents. The application of Hansen Solubility Parameters and the COSMO-RS model suggests that this compound exhibits favorable solubility in moderately polar to polar aprotic solvents, a critical piece of information for its practical application in research and development.

While these predictive models offer robust guidance, it is imperative that they are complemented by experimental validation. The provided protocol for the shake-flask method offers a standardized approach for obtaining precise solubility data. Future work should focus on the systematic experimental determination of the solubility of this compound in a broader range of solvents and at various temperatures. Such data will not only refine the theoretical models but also provide the essential foundation for the continued development of novel pharmaceuticals and agrochemicals derived from this versatile fluorinated β-diketone.

References

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

- Stefanis, E., & Panayiotou, C. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park.

- Yamamoto, H. (n.d.). Consideration of Hansen solubility parameters. Part 1.

-

MySkinRecipes. (n.d.). 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). HSPiP - Hansen Solubility Parameters in Practice. Retrieved from [Link]

-

Just-D’Elbée, S., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(11), 16354–16363. [Link]

-

PubMed. (1984). The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. Talanta, 31(11), 1036–1040. [Link]

-

SCM. (n.d.). the COSMO-RS compound database tutorial - Polymers. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxyphenol. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, March 20). Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides? Retrieved from [Link]

-

SCM. (n.d.). Input — COSMO-RS 2025.1 documentation. Retrieved from [Link]

-

SCM. (n.d.). Compound Input — COSMO-RS 2025.1 documentation. Retrieved from [Link]

-

YouTube. (2022, January 15). HSPiP HSP Estimation (New). Retrieved from [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

SCM. (n.d.). Database — COSMO-RS 2025.1 documentation. Retrieved from [Link]

-

SCM. (n.d.). Overview: parameters and analysis — Tutorials 2025.1 documentation. Retrieved from [Link]

-

ResearchGate. (2017, October 19). What is the solubility of water in fluorous (fluorinated) solvents? Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-. Retrieved from [Link]

-

Defense Technical Information Center. (1967, August 1). PHYSICAL PROPERTIES OF SELECTED BETA-DIKETONES. Retrieved from [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione. Retrieved from [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. Retrieved from [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. Retrieved from [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. Retrieved from [Link]

-

ResearchGate. (2005, August 5). (PDF) Chemistry of fluoro-substituted beta-diketones and their derivatives. Retrieved from [Link]

-

RSC Publishing. (2025, April 17). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione. Retrieved from [Link]

-

Organic Letters. (n.d.). Direct and Convenient Conversion of Alcohols to Fluorides. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluoroacetone. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Methoxyphenyl phenyl ether. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxyphenyl[difluoro(methylthio)methyl] ether. Retrieved from [Link]

-

American Chemical Society. (2026, January 12). Cobalt(III) Corrolato Complexes with Tailored Secondary Spheres: Catalytic Implications for Water Oxidation. Retrieved from [Link]

Sources

- 1. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione [myskinrecipes.com]

- 3. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,4,4-TRIFLUORO-1-(3-METHOXY-PHENYL)-BUTANE-1,3-DIONE | 57965-21-6 [chemicalbook.com]

- 5. 4,4,4-TRIFLUORO-1-(3-METHOXYPHENYL)BUTANE-1,3-DIONE | 57965-21-6 [m.chemicalbook.com]

- 6. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | C10H7F3O2 | CID 67589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Solubility parameters (HSP) [adscientis.com]

- 9. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]

- 10. kinampark.com [kinampark.com]

- 11. hansen-solubility.com [hansen-solubility.com]

- 12. scm.com [scm.com]

- 13. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione 99 326-06-7 [sigmaaldrich.com]

- 14. echemi.com [echemi.com]

- 15. 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | 720-94-5 [chemicalbook.com]

Introduction: The Indispensable Role and Latent Hazards of Trifluoromethyl Compounds

An In-depth Technical Guide for the Safe Handling and Storage of Trifluoromethyl Compounds

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry and materials science. Its integration into molecular scaffolds can dramatically enhance critical properties such as metabolic stability, lipophilicity, and binding affinity, making it a favored functional group in drug development.[1][2] The C-F bond is one of the strongest in organic chemistry, imparting significant stability to the -CF₃ moiety.[2] However, this stability belies a range of potential hazards that demand rigorous and informed handling protocols.

This guide, developed from the perspective of a Senior Application Scientist, moves beyond a simple recitation of rules. It provides a framework for understanding the causality behind recommended safety procedures. For researchers, scientists, and drug development professionals, mastering these protocols is not merely a matter of compliance but a fundamental aspect of scientific integrity and personal safety. The procedures outlined herein are designed as self-validating systems, ensuring that safety is an integral component of the experimental design.

Core Hazard Analysis: Understanding the Physicochemical Landscape

A thorough understanding of the properties of trifluoromethyl compounds is the foundation of safe laboratory practices. While the -CF₃ group itself is robust, the overall hazard profile of a molecule is dictated by its complete structure, which can range from volatile gases to reactive liquids and solids.

Inherent Chemical Properties and Reactivity

-

Physical State: Trifluoromethyl compounds exist in all physical states. For example, trifluoromethane (CHF₃) is a colorless, nonflammable gas, while (trifluoromethyl)trimethylsilane (TMS-CF₃), a popular trifluoromethylating agent, is a highly flammable, volatile liquid with a low boiling point of 54-55°C.[3][4][5]

-

Thermal Stability and Decomposition: While generally stable, many trifluoromethyl compounds can decompose under high heat or fire conditions.[6] This decomposition can release highly toxic and corrosive fumes, including hydrogen fluoride (HF), carbon monoxide, and carbon dioxide.[3][6]

-

Incompatibilities: A critical aspect of safe handling is the strict segregation from incompatible materials. Common incompatibilities include:

-

Strong Oxidizing Agents: Can lead to violent reactions.[3][6][7]

-

Strong Reducing Agents & Active Metals: Trifluoromethane can react violently with very active metals.[5]

-

Water/Moisture: Some trifluoromethyl compounds are hygroscopic or water-reactive, necessitating storage under inert gas.[7][8][9]

-

Strong Bases: Can initiate decomposition or hazardous reactions.

-

Toxicological Profile

Exposure to trifluoromethyl compounds can occur via inhalation, skin/eye contact, or ingestion, each route presenting distinct risks.

-

Inhalation: This is a primary exposure route, especially for volatile liquids and gases. Vapors can cause respiratory tract irritation.[3][10][11] High concentrations may lead to central nervous system (CNS) depression, with symptoms like dizziness, drowsiness, and suffocation.[6][10] Gaseous compounds can also act as simple asphyxiants by displacing oxygen.[5][6]

-

Dermal and Ocular Contact: Direct contact may cause skin and eye irritation.[3][7][10][11] Prolonged exposure can lead to dermatitis.[10] For liquefied gases, there is a significant risk of frostbite upon contact with skin.[4][5][6]

-

Ingestion: May cause gastrointestinal irritation, nausea, and vomiting.[10]

Engineering Controls: The First Line of Defense

Personal protective equipment is essential, but it is the last line of defense. The primary method for mitigating exposure is through robust engineering controls that isolate the hazard from the researcher.

-

Ventilation: All work with trifluoromethyl compounds must be conducted in a designated area with adequate ventilation. A certified chemical fume hood is the minimum requirement for handling liquids and solids.[10][12][13] For highly volatile or gaseous compounds, a glovebox or a dedicated, ventilated gas cabinet is necessary.[9]

-

Safety Infrastructure: An ANSI-approved eyewash station and a safety shower must be immediately accessible (within a 10-second travel distance) from the handling area.[10][12]

-

Ignition Source Control: For flammable trifluoromethyl compounds, all potential ignition sources must be eliminated. This requires the use of intrinsically safe, explosion-proof equipment and spark-proof tools.[3][10][14] When transferring liquids, containers and receiving equipment must be grounded and bonded to prevent static electricity discharge.[3][8][10]

Personal Protective Equipment (PPE): A Self-Validating Protocol

The selection of PPE must be based on a thorough risk assessment of the specific compound and procedure. The following workflow provides a logical pathway for determining the appropriate level of protection.

Caption: PPE Selection Workflow for Trifluoromethyl Compounds.

Detailed PPE Specifications

-

Eye/Face Protection: At a minimum, ANSI-approved safety goggles with side shields are mandatory.[14][15] When there is a significant risk of splashing, a full-face shield must be worn over the goggles.[12]

-

Skin and Body Protection: A flame-resistant lab coat should be worn at all times.[14] For dispensing larger quantities or when a splash hazard exists, a chemical-resistant apron is required.[12][15]

-

Hand Protection: Wear chemical-resistant gloves.[15] Nitrile or neoprene gloves are often suitable, but it is critical to consult a glove compatibility chart for the specific compound being handled. Gloves must be inspected for tears or pinholes before each use and removed promptly if contaminated.[16][17][18]

-

Respiratory Protection: For most small-scale laboratory operations conducted within a fume hood, additional respiratory protection is not necessary. However, if there is a risk of generating aerosols, handling large quantities, or in the event of a spill or leak, a NIOSH/MSHA-approved respirator is required.[12][14] For emergency situations with high or unknown concentrations, a self-contained breathing apparatus (SCBA) is essential.[18][19]

Standard Operating Protocols for Handling

Adherence to a strict, step-by-step protocol is critical for minimizing risk.

Protocol 1: General Handling of Liquid/Solid Trifluoromethyl Compounds

-

Preparation:

-

Confirm that the chemical fume hood is functioning correctly.

-

Ensure the work area is clear of clutter and incompatible materials.[20]

-

Verify that an eyewash station, safety shower, and appropriate fire extinguisher are accessible.[12]

-

Assemble a spill kit containing a neutralizing agent (e.g., sodium bicarbonate for acidic compounds) and a non-combustible absorbent material (e.g., dry sand, vermiculite).[12]

-

-

Handling:

-

Don the appropriate PPE as determined by your risk assessment.

-

Before use, carefully inspect the container for any damage or leaks.[12]

-

When transferring liquids, use grounded, spark-proof equipment.[3][10] If possible, use a closed system to minimize vapor release.[21]

-

When weighing solids, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of dust.[12]

-

-

Post-Handling:

Guidelines for Prudent Storage

The safe storage of trifluoromethyl compounds is governed by the principle of informed segregation. Storing chemicals alphabetically is a dangerously flawed practice; storage must be organized by hazard class and compatibility.[9][22]

The Principle of Segregation

Caption: Storage Segregation for Trifluoromethyl Compounds.

Storage Conditions and Quantitative Data

All trifluoromethyl compounds must be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[7][10][13][21] Containers must be kept tightly closed to prevent the escape of vapors and contamination.[3][11][21] Specific compounds may have more stringent requirements.

| Compound | CAS Number | Primary Hazards | Boiling Point (°C) | Flash Point (°C) | Specific Storage Requirements |

| (Trifluoromethyl)trimethylsilane (TMS-CF₃) | 81290-20-2 | Highly Flammable, Irritant | 54 - 55 | -17[3] | Store in a refrigerator/flammables cabinet. Keep away from heat, sparks, and flame.[3][10] |

| Trifluoromethane (CHF₃) | 75-46-7 | Compressed Gas, Asphyxiant | -84 | N/A | Store in a dedicated gas cylinder storage area. Secure cylinders.[5] |

| Trifluoroacetic Acid (TFA) | 76-05-1 | Severe Corrosive | 72.4 | N/A | Store in a corrosives cabinet, away from bases and oxidizing agents. |

Container Integrity

-

Use only containers that are in good condition, with no signs of damage, rust, or leaking.[22]

-

Ensure all containers, including secondary or waste containers, are clearly labeled with the full chemical name and primary hazard warnings.[22]

-

Store larger containers on lower shelves and never store chemicals on the floor.[22]

Emergency Response Protocols

Rapid and correct action during an emergency can significantly mitigate harm. All laboratory personnel must be trained on these procedures.

Caption: Emergency Response Flowchart.

Spills and Leaks

-

For Liquid Spills: Immediately alert personnel and evacuate the area.[23] Remove all ignition sources.[10][13] If safe to do so, increase ventilation. Wearing appropriate PPE, contain the spill with a non-combustible absorbent like dry sand or vermiculite. Collect the material using spark-proof tools into a suitable, sealable container for hazardous waste disposal.[13][16]

-

For Gas Leaks: Evacuate the area immediately, moving upwind from the leak.[24] Activate any emergency alarm systems.[24] Do not turn electrical equipment on or off.[24][25] If you are trained and it is absolutely safe to do so, shut off the gas supply at the source (e.g., close the cylinder valve).[23] Notify your institution's emergency response team and/or the fire department from a safe location.[24]

Fire

-

For small fires, use a dry chemical or carbon dioxide extinguisher.[13][21] Do not use water on fires involving water-reactive compounds. Be aware that containers may rupture when heated.[3][4] If the fire cannot be extinguished immediately, evacuate and call the fire department.

First Aid

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[8][10]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][26] For exposure to compounds that can release hydrofluoric acid (HF), it is critical to then apply a 2.5% calcium gluconate gel to the affected area.[17][27] Seek immediate medical attention.

-

Eye Contact: Flush eyes immediately with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][10][26]

-

Ingestion: Do NOT induce vomiting. Rinse the person's mouth with water and seek immediate medical attention.[10][28]

Waste Disposal

Proper disposal of trifluoromethyl compounds is a legal and ethical responsibility. All waste must be handled in accordance with local, state, and federal regulations.[3][8]

-

Collection: Collect chemical waste in designated, properly labeled, and leak-proof containers.

-

Segregation: Never mix incompatible waste streams.[9] For example, halogenated organic waste should be collected separately from non-halogenated waste.

-

Disposal Method: The primary disposal method for many organofluorine compounds is high-temperature incineration by a licensed chemical waste disposal facility.[16] This process often requires specialized flue gas scrubbing to capture resulting HF.[16] It is important to note that some highly fluorinated compounds can be persistent and may not be fully destroyed by standard incineration processes.[29]

-

Aqueous Waste: Aqueous waste containing fluorides or other hazardous materials must be treated as hazardous waste and cannot be discharged into the sewer system without appropriate treatment and authorization.[16][30]

References

-

Material Safety Data Sheet - (Trifluoromethyl)trimethylsilane, 96%. Cole-Parmer. [Link]

-

Emission of Perfluoroalkyl Acids and Unidentified Organofluorine from Swedish Municipal Waste Incineration Plants. Environmental Science & Technology Letters. [Link]

-

Trifluoromethane. PubChem, National Institutes of Health. [Link]

-

Fluoride (F- & HF) in Workplace Atmospheres. Occupational Safety and Health Administration (OSHA). [Link]

-

FLUORIDES (as F). Occupational Safety and Health Administration (OSHA). [Link]

-

MATERIAL SAFETY DATA SHEET - Trifluoromethane. MATHESON. [Link]

-

Fluorine: Hazardous effects from a single atom. Sentry Air Systems, Inc.. [Link]

-

Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]

-

Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. University of California, Berkeley - Environment, Health & Safety. [Link]

-

Minimize Exposure with Personal Protective Equipment. BASF Agricultural Solutions US LLC. [Link]

-

Guidelines for Chemical Storage. Chapman University. [Link]

-

Emergency Procedures: What to Do in Case of an Industrial Gas Leak. Safetyscope. [Link]

-

Chemical/Gas Leak - Emergency Procedures. Monash University. [Link]

-

Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

-

Laboratory Liquid Waste Disposal Flow Chart. Hokkaido University. [Link]

-

CHEMICAL STORAGE FACT SHEET. University of Waterloo. [Link]

-

Emergency Procedures and Prevention for Workplace Gas Leaks. TG Technical Services. [Link]

-

Gas Leak Response Procedure. EMC Insurance. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central, National Institutes of Health. [Link]

-

Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

-

Incompatible Chemicals. University of California, Santa Cruz - Risk Management and Safety. [Link]

-

Incompatible Chemicals. Utah State University - Office of Research Environmental Health and Safety. [Link]

Sources

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Trifluoromethane | CHF3 | CID 6373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trifluoromethane CAS#: 75-46-7 [m.chemicalbook.com]

- 6. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. uwaterloo.ca [uwaterloo.ca]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. ehs.wisc.edu [ehs.wisc.edu]

- 18. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 19. epa.gov [epa.gov]

- 20. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 21. tcichemicals.com [tcichemicals.com]

- 22. chapman.edu [chapman.edu]

- 23. monash.edu [monash.edu]

- 24. josefgases.com [josefgases.com]

- 25. Gas Leak Response Procedure | EMC [emcinsurance.com]

- 26. WERCS Studio - Application Error [assets.thermofisher.com]

- 27. Fluorine: Hazardous effects from a single atom - Sentry Air Systems, Inc. [sentryair.com]

- 28. assets.thermofisher.com [assets.thermofisher.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. rs.kagu.tus.ac.jp [rs.kagu.tus.ac.jp]

The Advent and Ascendance of Trifluoromethyl β-Diketones: A Technical Guide for the Modern Researcher

Abstract